

Application Note: Quantification of Pyruvic Acid-¹³C₂ Metabolites using LC-MS

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Compound of Interest

Compound Name: Pyruvic acid-¹³C₂

Cat. No.: B15559712

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Introduction

Pyruvic acid is a pivotal intermediate in cellular metabolism, connecting glycolysis to the tricarboxylic acid (TCA) cycle, amino acid synthesis, and fatty acid metabolism.^[1] Stable isotope tracing using compounds like **Pyruvic acid-¹³C₂**, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. This application note provides a detailed protocol for the quantification of **Pyruvic acid-¹³C₂** and its key downstream metabolites in biological samples.

Metabolic Fate of Pyruvic Acid

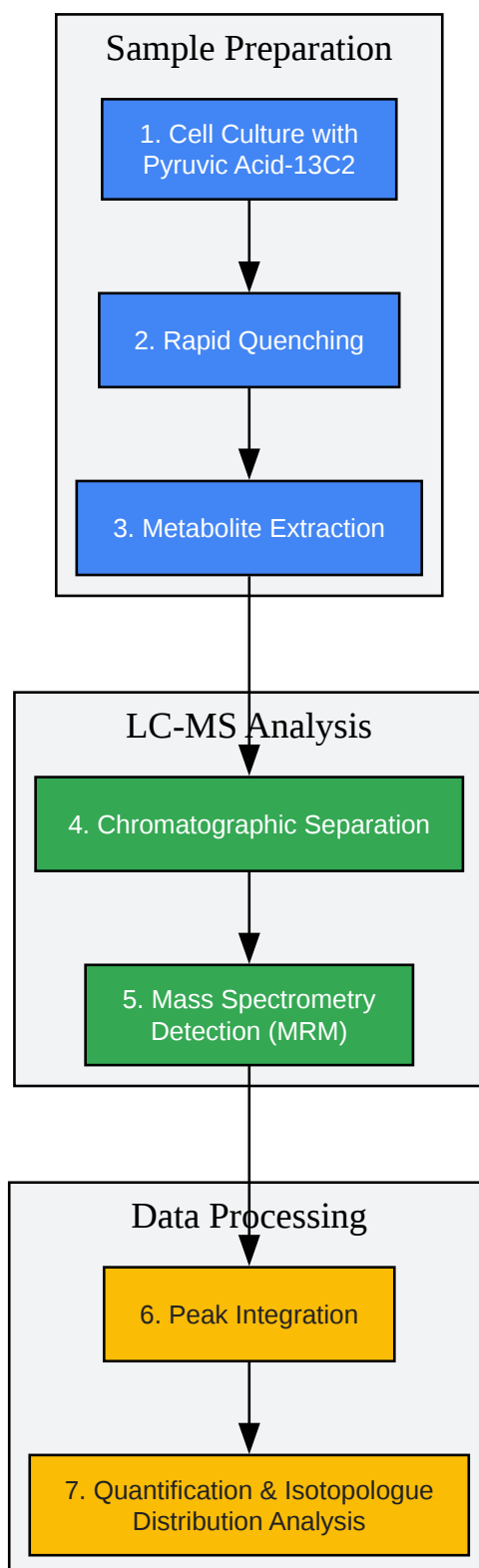
Upon entering the cell, **Pyruvic acid-¹³C₂** is rapidly metabolized. The labeled carbons can be traced through several key metabolic pathways:

- **Conversion to Acetyl-CoA:** Pyruvate dehydrogenase converts pyruvate to acetyl-CoA, which then enters the TCA cycle. This is a major hub of cellular respiration.
- **Carboxylation to Oxaloacetate:** Pyruvate carboxylase converts pyruvate to oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates.

- **Reduction to Lactate:** Under anaerobic conditions, or in cells exhibiting the Warburg effect, pyruvate is reduced to lactate by lactate dehydrogenase.
- **Transamination to Alanine:** Pyruvate can be converted to the amino acid alanine through a transamination reaction.

Experimental Workflow

The overall experimental workflow for quantifying **Pyruvic acid-13C2** metabolites involves several key stages, from sample preparation to data analysis.



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Caption: Experimental workflow for LC-MS based analysis of **Pyruvic acid-13C2** metabolites.

Protocols

Sample Preparation: Intracellular Metabolite Extraction

Objective: To rapidly halt metabolic activity and efficiently extract polar metabolites from cultured cells.

Materials:

- Cells cultured with **Pyruvic acid-13C2**
- Ice-cold 0.9% NaCl solution
- Liquid nitrogen
- Pre-chilled (-80°C) 80% methanol (LC-MS grade)
- Cell scraper
- Microcentrifuge tubes

Procedure:

- Aspirate the culture medium from the cell culture dish.
- Quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular contaminants.
- Immediately quench metabolism by flash-freezing the cell monolayer in liquid nitrogen.
- Add 1 mL of pre-chilled 80% methanol to the frozen cells.
- Scrape the cells into the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Vortex the lysate vigorously for 1 minute.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

- Transfer the supernatant containing the extracted metabolites to a new tube.
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Resuspend the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS analysis.

LC-MS/MS Method for Metabolite Quantification

Objective: To separate and quantify **Pyruvic acid-13C2** and its labeled metabolites using tandem mass spectrometry.

Instrumentation:

- Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

Chromatography Conditions:

- Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size) is often suitable for separating organic acids.[\[2\]](#)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile with 0.1% formic acid[\[2\]](#)
- Flow Rate: 0.2 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute more hydrophobic compounds.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for organic acids.

- Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
- Source Parameters:
 - Curtain Gas: 30 psi
 - Ion Source Gas 1: 50 psi
 - Ion Source Gas 2: 50 psi
 - IonSpray Voltage: -4500 V
 - Temperature: 400°C

Data Presentation

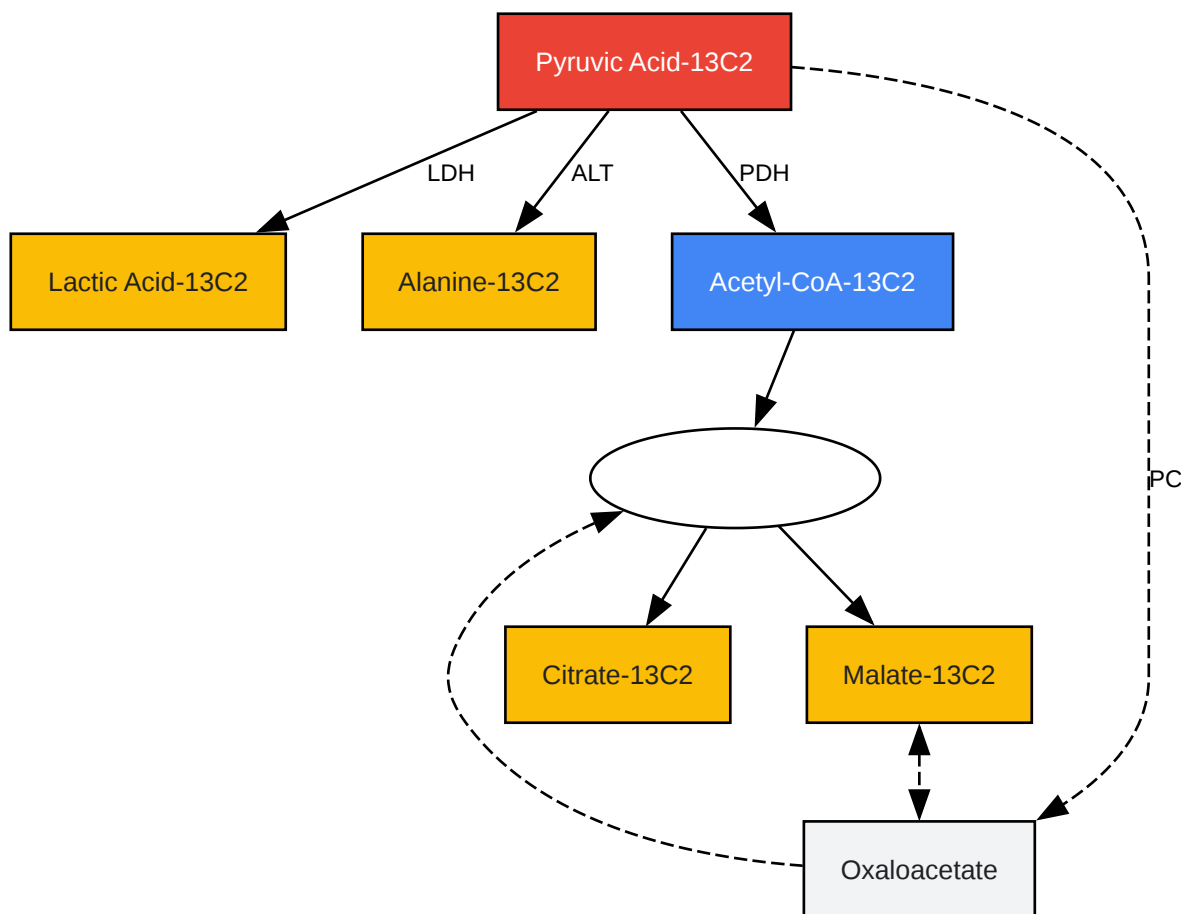
The following table presents representative quantitative data for key metabolites derived from **Pyruvic acid-13C2**. The M+n notation indicates the isotopologue with 'n' 13C atoms incorporated from the tracer.

Metabolite	Isotopologue	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time (min)	Relative Abundance (%)
Pyruvic Acid	M+2	89.0	45.0	3.5	95.2
Lactic Acid	M+2	91.0	45.0	4.1	68.4
Alanine	M+2	91.0	45.0	2.8	15.7
Citric Acid	M+2	193.0	113.0	6.2	45.3
Malic Acid	M+2	135.0	117.0	5.5	38.9
Aspartic Acid	M+2	134.0	74.0	3.1	8.2
Glutamic Acid	M+2	148.0	84.0	3.9	5.6

Note: The m/z values and relative abundances are illustrative and will vary depending on the specific experimental conditions and biological system.

Signaling Pathway Diagram

The following diagram illustrates the primary metabolic pathways involving **Pyruvic acid-13C2**.



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Caption: Metabolic fate of **Pyruvic acid-13C2** in central carbon metabolism.

Conclusion

This application note provides a comprehensive framework for the quantification of **Pyruvic acid-13C2** metabolites using LC-MS. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the representative data and pathway visualization, offer a valuable resource for researchers investigating cellular metabolism. Careful optimization of each step is crucial for obtaining accurate and reproducible results.

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References

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